molecular formula C25H24N4O2S B2953014 1-(4-(4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1172060-41-1

1-(4-(4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2953014
CAS No.: 1172060-41-1
M. Wt: 444.55
InChI Key: RRMKEHMULMHQQK-UHFFFAOYSA-N
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Description

Indole is a significant heterocyclic system in natural products and drugs. It has been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, making it useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of indole derivatives is aromatic in nature, similar to the benzene ring. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The chemical reactions of indole derivatives are diverse and depend on the specific derivative. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Scientific Research Applications

Antiviral and Antimicrobial Activities

Compounds structurally similar to the mentioned chemical have been synthesized and evaluated for their potential antiviral and antimicrobial activities. For example, heterocyclic compounds synthesized from similar chemical structures have been assessed for cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, demonstrating potential in antiviral research (Attaby et al., 2006). Additionally, azole-containing piperazine derivatives have shown moderate to significant antibacterial and antifungal activities in vitro, suggesting their usefulness in developing new antimicrobial agents (Gan et al., 2010).

Synthesis and Characterization Techniques

Research has also focused on the synthesis and characterization of related compounds, employing techniques such as microwave-assisted synthesis and electrochemical synthesis. These studies highlight the importance of efficient, eco-friendly synthesis methods for creating compounds with potential therapeutic applications, as demonstrated by the synthesis of chalcones containing piperazine or dichlorothiophene moieties, which exhibited antimicrobial activity (Tomar et al., 2007).

Analgesic and Anti-inflammatory Applications

Some synthesized compounds have been explored for their analgesic and anti-inflammatory potential. For instance, novel compounds with structural similarities have been tested for in-vitro and in-vivo anti-inflammatory activities, showing promising results against various models of inflammation (Ahmed et al., 2017).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.

Mode of Action

The exact mode of action of this compound is currently unknown. One study suggests that similar compounds can induce cell apoptosis in a dose-dependent manner

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

The compound’s indole nucleus is a common feature in many synthetic drug molecules , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

One study suggests that similar compounds can inhibit the polymerization of tubulin , which could potentially disrupt the formation of the cytoskeleton in cells and lead to cell death.

Safety and Hazards

The safety and hazards of indole derivatives would depend on the specific derivative. Some indole derivatives have been found to have therapeutic potential, but like all compounds, they should be used with caution and under the guidance of a healthcare professional .

Future Directions

The future directions of research into indole derivatives are promising, with potential for the development of new therapeutic agents. Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

Properties

IUPAC Name

1-[4-[4-[2-(1-methylindol-2-yl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-17(30)18-7-9-20(10-8-18)28-11-13-29(14-12-28)25(31)21-16-32-24(26-21)23-15-19-5-3-4-6-22(19)27(23)2/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMKEHMULMHQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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